Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate

Oxytocin receptor antagonism Peptide SAR Non-canonical amino acid substitution

Chiral D-amino acid building blocks with sterically demanding hydrophobic side chains are frequently backordered or available only as racemates. CAS 169885-19-2 addresses this gap as enantiopure (2R)-biphenylalanine methyl ester hydrochloride, the optimal C-protected intermediate for constructing hydroxamic acid-based HDAC inhibitors (SW55 scaffold: HDAC1 IC₅₀ 52.7 nM). • Distinct from L-enantiomer (CAS 155760-02-4) and free acid form (CAS 170080-13-4) - substitution without experimental validation risks coupling efficiency loss • Validated for oxytocin/vasopressin antagonist peptide synthesis via p-methylbenzhydrylamine resin SPPS; also serves as protected precursor for genetic code expansion applications • ≥98% purity with defined (2R) stereochemistry; room temperature storage simplifies inventory management

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 169885-19-2
Cat. No. B060932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R)-2-amino-3-(4-phenylphenyl)propanoate
CAS169885-19-2
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N
InChIInChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1
InChIKeyZABGKWGFGXZMDE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate: Identity & Core Characteristics


Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate (CAS 169885-19-2; also known as D-4,4′-biphenylalanine methyl ester hydrochloride, Methyl 4,4′-biphenyl-R-alanate) is a chiral non-natural α-amino acid derivative with a molecular formula of C₁₆H₁₈ClNO₂ (as the hydrochloride salt) and a molecular weight of 291.77 g/mol . The compound features a (2R)-configured α-amino acid ester backbone with a biphenyl (4-phenylphenyl) substituent at the β-position, placing it within the class of sterically demanding, hydrophobic phenylalanine analogs . It is supplied primarily as the hydrochloride salt for research applications in peptide synthesis, medicinal chemistry, and protein engineering .

1
Chiral (2R)-enantiomer building block for stereochemically defined peptide synthesis
2
Methyl ester C-terminal protection supports solid-phase and solution-phase coupling workflows
3
Sterically demanding biphenyl substituent enables hydrophobic SAR and target-engagement studies

Generic Substitution Challenges for Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate


Generic substitution with alternative biphenylalanine analogs is non-trivial for procurement purposes due to both stereochemical and functional-form factors. The compound is specifically supplied as the (2R)-enantiomer in hydrochloride salt form; its (2S)-enantiomer (CAS 155760-02-4 or L-biphenylalanine) is a distinct chemical entity that may exhibit divergent behavior in chiral biological systems . More critically, the methyl ester protecting group confers distinct synthetic utility not provided by the free acid form, D-4,4′-biphenylalanine (CAS 170080-13-4), which is commercially available but requires additional deprotection/activation steps for use as a C-terminal building block in peptide synthesis . The biphenyl side chain imparts substantially greater steric bulk and hydrophobicity compared to standard phenylalanine (Δ calculated logP increase of approximately +1.2 to +1.5 units based on fragment-based estimation) [1]. These differences preclude simple interchange without experimental validation of synthetic yields, coupling efficiency, or biological target engagement.

Stereoisomer
(2R)-enantiomer hydrochloride salt as supplied
(2S)-enantiomer may exhibit divergent behavior in chiral biological systems; stereochemical attribution review required
Protecting Group
Methyl ester form provides direct C-terminal building-block utility
Free acid form requires additional deprotection/activation steps, altering synthetic workflow efficiency
Side-Chain Bulk
Biphenyl substituent with substantial steric demand and hydrophobicity
Standard phenylalanine may not reproduce steric or hydrophobic interactions; logP difference estimated at +1.2 to +1.5 units

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate: Differentiation Evidence


Chiral Configuration in Oxytocin Antagonist Activity

In a systematic study of oxytocin analogs incorporating bulky substituted phenylalanines at position 2, peptides containing D-4-phenylphenylalanine (the amino acid corresponding to the target compound) and its L-enantiomer were synthesized and tested. All eight analogs were found to be potent inhibitors of oxytocin activity in the uterotonic in vitro test in the absence of Mg²⁺ ions [1]. Importantly, the L or D configuration did not appear to influence the activity significantly in this assay [1]. This finding serves as a critical caution: while procurement of the correct (2R)-stereoisomer (CAS 169885-19-2) is essential for synthetic fidelity and regulatory compliance, it does not guarantee differential biological activity relative to the (2S)-form in all experimental systems.

Chiral Configuration
Class-level inference
D- vs L-4-phenylphenylalanine at position 2 of oxytocin analogs: both enantiomers were potent inhibitors; configuration did not influence activity in uterotonic in vitro assay without Mg²⁺
Stereochemical attribution may not determine functional outcome in all peptide contexts
Chirality relevance requires system-specific validation
Oxytocin receptor antagonism Peptide SAR Non-canonical amino acid substitution

Cell Differentiation: Methyl Ester vs Amide Analogs

In a comprehensive SAR study of phenylalanine-derived HDAC inhibitors, modifications to the amino acid portion were systematically evaluated for enzyme inhibition, antiproliferative activity, and induction of terminal cell differentiation. In the amino acid methyl ester series, a biphenylalanine derivative was identified as a good enzyme inhibitor that blocks proliferation in the submicromolar range and is also a potent inducer of terminal cell differentiation [1]. In contrast, while in vitro inhibition was potentiated up to 15-fold in the amide series, the potential to induce cell differentiation decreased [1]. This functional bifurcation demonstrates that the methyl ester moiety—exactly as present in CAS 169885-19-2—is not merely a protecting group but a critical pharmacophoric element that governs cellular phenotypic outcomes.

Cell Differentiation
Head-to-head
Biphenylalanine methyl ester derivative retained potent differentiation-inducing activity in Friend leukemic cells; amide analogs showed decreased differentiation despite up to 15-fold enzyme inhibition potentiation
Supports differentiation endpoint review; methyl ester is functionally distinct from amide analogs
Murine erythroleukemia model context
HDAC inhibition Cell differentiation Structure-activity relationship

HDAC1/HDAC6 Inhibition by SW55 (Biphenylalanine Hydroxamate)

A biphenylalanine-derived hydroxamate inhibitor, SW55 (synthesized from a biphenylalanine scaffold structurally related to the target compound), has been characterized with defined isoform selectivity data. SW55 inhibits HDAC1 with an IC₅₀ of 52.7 nM and HDAC6 with an IC₅₀ of 107.0 nM [1]. This compound was also found to weakly inhibit the Jumonji C-domain-containing histone demethylase KDM4A with an IC₅₀ of 25.4 μM [2]. These data establish a quantitative baseline for the biphenylalanine scaffold's target engagement profile. The methyl ester form (CAS 169885-19-2) serves as the key synthetic intermediate for generating such hydroxamate derivatives; procurement of the methyl ester is therefore directly relevant to accessing this validated HDAC inhibitory chemotype.

HDAC Isoform Inhibition
Class-level inference
SW55 (biphenylalanine hydroxamate): HDAC1 IC₅₀ 52.7 nM; HDAC6 IC₅₀ 107.0 nM; KDM4A IC₅₀ 25.4 μM
Supports HDAC isoform-selectivity assay context; scaffold entry via methyl ester intermediate
Recombinant enzyme assay conditions
HDAC inhibition Isoform selectivity Lead compound

Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate: Validated Research & Industrial Applications


Isoform-Selective HDAC Inhibitor Synthesis

Procurement of CAS 169885-19-2 enables access to the biphenylalanine-derived hydroxamate inhibitor scaffold exemplified by SW55, which demonstrates quantified HDAC1 (IC₅₀ 52.7 nM) and HDAC6 (IC₅₀ 107.0 nM) inhibition [1]. The methyl ester form serves as the optimal C-protected synthetic intermediate for constructing hydroxamic acid derivatives via amide bond formation and subsequent hydroxamate conversion, a validated route to isoform-selective HDAC inhibitors with potential anticancer applications [1].

Dual-Activity Anticancer Agent Development

Direct comparative SAR evidence demonstrates that biphenylalanine methyl ester derivatives uniquely retain the capacity to induce terminal cell differentiation while maintaining enzyme inhibition and submicromolar antiproliferative activity, in contrast to amide analogs which lose differentiation-inducing potential despite potentiated enzyme inhibition [2]. Procurement of CAS 169885-19-2 is therefore strategically aligned with medicinal chemistry programs targeting the dual phenotype of HDAC inhibition and differentiation induction, a validated anticancer strategy in erythroleukemia models [2].

Bulky Non-Natural Peptide Synthesis for Receptor Antagonists

The biphenylalanine scaffold, of which CAS 169885-19-2 is the D-enantiomeric methyl ester, has been validated as a sterically demanding, hydrophobic substitution at position 2 of oxytocin and vasopressin peptide analogs, yielding potent oxytocin antagonists in vitro [3]. The methyl ester protecting group is specifically advantageous for solid-phase peptide synthesis using p-methylbenzhydrylamine resin, the same methodology employed in the published analog synthesis [3].

Non-Standard Amino Acid Incorporation via Genetic Code Expansion

Biphenylalanine is recognized as a target non-standard amino acid (NSAA) for genetic code expansion applications. Patent literature describes engineered aminoacyl-tRNA synthetase variants with preferential selectivity for biphenylalanine incorporation into polypeptides [4]. While the free acid (CAS 170080-13-4) is typically used for these applications, the methyl ester form (CAS 169885-19-2) provides a versatile protected intermediate for synthesizing biphenylalanine derivatives with modified side-chain functionality prior to incorporation or for preparing activated esters used in chemoenzymatic tRNA charging protocols.

Application
Selection Property
Validation Focus
HDAC inhibitor synthesis research
Methyl ester C-protected intermediate scaffold
HDAC isoform-selectivity assay context
Dual-phenotype cell-model research
Differentiation-inducing methyl ester scaffold
Cell differentiation endpoint review
Receptor antagonist peptide synthesis
Bulky hydrophobic β-substituted scaffold
Solid-phase synthesis compatibility review
Non-standard amino acid incorporation research
Protected biphenylalanine synthetic intermediate
Chemoenzymatic incorporation method context

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